molecular formula C18H10BrCl2N5O2 B2706915 2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 887889-64-7

2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2706915
CAS No.: 887889-64-7
M. Wt: 479.12
InChI Key: VSTBTNQCCRFCDX-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C18H10BrCl2N5O2 and its molecular weight is 479.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A notable scientific research application of compounds structurally related to 2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide includes their synthesis and evaluation for antimicrobial activity. For instance, novel purine-based N-acyl-α-carboxamides were prepared via the Ugi four-component reaction, employing pharmacophoric moieties as amine components. These compounds were screened against various Gram-negative and Gram-positive bacterial strains, demonstrating significant biological potency. The antimicrobial activity was particularly notable against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus epidermidis, highlighting the potential of these derivatives for further development into novel antimicrobial agents (Kaur et al., 2014).

Antipathogenic Properties

Another research domain explores the antipathogenic properties of acylthioureas, which are structurally related to the compound . These derivatives have been synthesized and tested for their interaction with bacterial cells, both in free and adherent states. The anti-pathogenic activity was correlated with the presence of halogens on the phenyl substituent of the thiourea moiety, showing significant effects on Pseudomonas aeruginosa and Staphylococcus aureus strains. This study underscores the potential of these compounds in developing antimicrobial agents with antibiofilm properties, which is crucial for tackling persistent bacterial infections (Limban et al., 2011).

Structural Analysis and Applications

Structural analysis of antipyrine-like derivatives, including bromophenyl and dichlorophenyl analogs, provides insights into their intermolecular interactions, which are critical for designing molecules with desired biological activities. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations were employed to understand the stabilization mechanisms of such compounds. These studies are instrumental in guiding the synthesis of molecules with optimized properties for various applications, including pharmaceuticals (Saeed et al., 2020).

Properties

IUPAC Name

2-(3-bromophenyl)-9-(3,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrCl2N5O2/c19-9-3-1-2-8(6-9)16-23-13(15(22)27)14-17(25-16)26(18(28)24-14)10-4-5-11(20)12(21)7-10/h1-7H,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTBTNQCCRFCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrCl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.